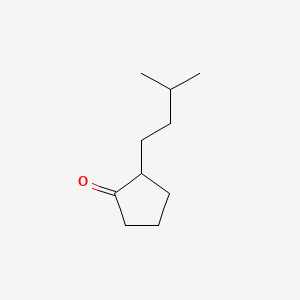

2-(3-Methylbutyl)cyclopentan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)6-7-9-4-3-5-10(9)11/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCLHVMFOGJNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679049 | |

| Record name | 2-(3-Methylbutyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16425-04-0 | |

| Record name | 2-(3-Methylbutyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanone, 2-(3-methylbutyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthetic Analysis of 2 3 Methylbutyl Cyclopentan 1 One

Fundamental Principles of Retrosynthetic Disconnections for Cyclopentanones

Retrosynthetic analysis involves a series of "disconnections," which are the reverse of known chemical reactions, to simplify the target molecule. deanfrancispress.comamazonaws.com For cyclic systems like cyclopentanones, several key principles guide this process. The primary goal is to break the target molecule down into acyclic or simpler cyclic precursors. scribd.com

A common starting point is the disconnection of bonds adjacent to the carbonyl group, as the carbonyl functionality offers a wealth of synthetic transformations. kccollege.ac.inlkouniv.ac.in The activation of carbon-carbon bonds in cyclopentanones, although challenging due to their relative stability, can be a powerful strategy. nih.govnih.gov This often involves leveraging the inherent reactivity of the carbonyl group or introducing activating groups.

The choice of disconnection should ideally lead to synthons—idealized fragments resulting from a disconnection—that correspond to readily available and stable synthetic equivalents. scitepress.org The relationship between functional groups within the molecule, such as 1,3- or 1,5-dioxygenation patterns, often dictates the most logical disconnection pathways. scitepress.orgyoutube.com

Identification of Key Functional Groups and Strategic Disconnection Sites

The target molecule, 2-(3-methylbutyl)cyclopentan-1-one, possesses two key structural features: a cyclopentanone (B42830) ring and a 2-alkyl (isopentyl) substituent. The primary functional group is the ketone, which serves as a handle for numerous synthetic operations.

The most strategic disconnection sites are the C-C bonds of the cyclopentanone ring and the bond connecting the isopentyl group to the ring. Cleavage of the bond between the carbonyl carbon (C1) and the substituted carbon (C2) or the C2-C3 bond are common starting points in the retrosynthesis of 2-alkylcyclopentanones. nih.gov Another key disconnection is the bond between the cyclopentanone ring and the 3-methylbutyl side chain.

Proposed Retrosynthetic Pathways for this compound

Several retrosynthetic pathways can be envisioned for the synthesis of this compound, ranging from classical to more modern strategies.

One-Group Disconnections and Corresponding Synthons

A one-group C-C disconnection involves cleaving a bond to a functional group. In this case, the most logical one-group disconnection is the bond between the cyclopentanone ring and the isopentyl side chain.

| Disconnection | Synthon 1 (Electrophile) | Synthon 2 (Nucleophile) | Synthetic Equivalent 1 | Synthetic Equivalent 2 |

| C2-Alkyl Bond | Cyclopentanone enolate cation | Isopentyl anion | 2-Halocyclopentanone or Cyclopentenone | Isopentyl Grignard reagent or Isopentyl lithium |

This disconnection leads to a cyclopentanone enolate synthon and an isopentyl cation or anion synthon. The synthetic equivalent for the enolate could be cyclopentanone itself, which can be deprotonated to form the nucleophilic enolate. The isopentyl group can be introduced as an electrophile (e.g., isopentyl bromide) or a nucleophile (e.g., isopentylmagnesium bromide).

Two-Group Disconnections (e.g., 1,3-Dioxygenation, 1,5-Dioxygenation Patterns)

Two-group disconnections are powerful strategies when two functional groups are in a specific relationship. scitepress.orgyoutube.com By considering the ketone as one of the functional groups, we can imagine a precursor with a second oxygen-containing group that facilitates a key bond-forming reaction.

1,5-Dicarbonyl Disconnection (Michael Addition):

A 1,5-dicarbonyl relationship is a classic precursor for the formation of five-membered rings via an intramolecular aldol (B89426) condensation. kccollege.ac.in In our case, a disconnection of the C2-C3 bond and the C5-C1 bond of the cyclopentanone ring can lead to a 1,5-dicarbonyl compound.

| Disconnection | Precursor Type | Key Forward Reaction |

| C2-C3 and C5-C1 | 1,5-Diketone | Intramolecular Aldol Condensation |

This strategy would involve the synthesis of an appropriate 1,5-diketone, which upon treatment with base would cyclize to form a cyclopentenone intermediate. Subsequent reduction of the double bond would yield the target molecule.

1,4-Dicarbonyl Disconnection:

A 1,4-dicarbonyl compound can also be a precursor to cyclopentanones. Disconnecting the C1-C2 bond and the C3-C4 bond could lead to synthons that can be assembled to form a 1,4-dicarbonyl intermediate. quimicaorganica.org

| Disconnection | Precursor Type | Key Forward Reaction |

| C1-C2 and C3-C4 | 1,4-Diketone | Intramolecular Cyclization |

Advanced Retrosynthetic Strategies (e.g., Cycloaddition-based Approaches, Sigmatropic Rearrangements)

More advanced methods offer elegant and often highly stereoselective routes to cyclopentanones.

[3+2] Cycloaddition:

[3+2] cycloaddition reactions are a convergent and efficient way to construct five-membered rings. rsc.orgrsc.org A retrosynthetic disconnection based on this approach would break the cyclopentanone ring into a three-atom component and a two-atom component.

| Disconnection | Three-Atom Component | Two-Atom Component |

| Cycloaddition | Trimethylene-methane (TMM) equivalent | Ketene (B1206846) equivalent |

The forward reaction would involve the reaction of a suitable TMM precursor with a ketene derived from isopentyl acetic acid.

Sigmatropic Rearrangements:

Sigmatropic rearrangements, such as the rsc.orgrsc.org-sigmatropic rearrangement (Claisen or Cope-type), can be powerful tools for ring formation and functional group manipulation. researchgate.netwikipedia.orgrsc.org A retrosynthetic pathway could involve a precursor that undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form a key intermediate that can then be converted to the target cyclopentanone. organic-chemistry.org For instance, a precursor containing an allyl vinyl ether moiety could rearrange to form a γ,δ-unsaturated ketone, a useful intermediate for cyclopentanone synthesis. wikipedia.org

Chemo-, Regio-, and Stereoselective Considerations in Retrosynthetic Planning

Throughout the retrosynthetic planning process, it is crucial to consider the selectivity of the proposed forward reactions.

Chemoselectivity: In syntheses involving multifunctional intermediates, ensuring that reactions occur at the desired functional group is paramount. rsc.org For example, when using a Grignard reagent, the presence of other electrophilic functional groups must be considered and potentially protected.

Regioselectivity: The formation of the desired constitutional isomer is critical. In the alkylation of a cyclopentanone enolate, controlling the position of alkylation (C2 vs. C5) is a key regioselective challenge. The use of specific enolate equivalents or directing groups can address this. kccollege.ac.in

Stereoselectivity: While the target molecule is achiral, many of the advanced synthetic methods can be adapted for the synthesis of chiral cyclopentanones. nih.gov For instance, asymmetric catalysis in cycloaddition or sigmatropic rearrangement reactions can provide enantiomerically enriched products. rsc.orgrsc.org The stereochemical outcome of reactions like the aldol condensation must also be carefully considered if stereocenters are present in the precursors.

Synthetic Methodologies for 2 3 Methylbutyl Cyclopentan 1 One

Approaches to the Cyclopentanone (B42830) Core

The construction of the cyclopentanone framework is a cornerstone of many organic syntheses. Several powerful reactions are available to chemists for this purpose, each with its own advantages and substrate scope.

Cycloaddition Reactions

Cycloaddition reactions provide an efficient means to construct cyclic systems. While various cycloaddition strategies exist, the formation of cyclopentanones can be achieved through multi-step sequences often initiated by a cycloaddition that forms a different ring size, followed by rearrangement. A notable example involves the use of [2+2] cycloadditions to generate cyclobutane (B1203170) derivatives, which can then be transformed into cyclopentanones.

Another powerful method is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition. wikipedia.orgrsc.orgorganicreactions.org This reaction combines an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to directly form an α,β-cyclopentenone. wikipedia.orgrsc.orgorganicreactions.orglibretexts.org The intramolecular version of the Pauson-Khand reaction is particularly useful in the synthesis of complex molecules containing fused ring systems. wikipedia.orglibretexts.org While initially discovered with cobalt, other transition metals like rhodium and palladium have also been employed as catalysts. mdpi.com

| Reaction | Reactants | Catalyst/Mediator | Product | Ref. |

| Pauson-Khand Reaction | Alkyne, Alkene, Carbon Monoxide | Co₂(CO)₈ (or other metal catalysts) | α,β-Cyclopentenone | wikipedia.orgrsc.orgorganicreactions.orgmdpi.com |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropanes, Ketenes | Dual Lewis Acid (e.g., InBr₃-EtAlCl₂) | Cyclopentanone | rsc.org |

Cyclization Reactions

Intramolecular cyclization reactions are a mainstay in the synthesis of cyclic compounds, including cyclopentanones.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a classic and reliable method for forming five- or six-membered cyclic β-keto esters. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.com The reaction is base-catalyzed, typically using a sodium alkoxide. organic-chemistry.org The resulting β-keto ester can then be readily converted to the corresponding cyclopentanone. google.com For instance, the Dieckmann condensation of dialkyl adipates is a common industrial route to cyclopentanone-2-carboxylates. google.com

Nazarov Cyclization: This acid-catalyzed electrocyclic reaction transforms divinyl ketones into cyclopentenones. organic-chemistry.orgwikipedia.org The reaction proceeds through a 4π-conrotatory electrocyclization of a pentadienyl cation intermediate. longdom.orgacs.org While classic conditions often require strong acids, modern variations have been developed that utilize milder Lewis acids or even iodine as a catalyst. organic-chemistry.orglongdom.orgnih.gov

Pauson-Khand Reaction: As mentioned previously, this reaction can also be considered a cyclization process and is a powerful tool for cyclopentenone synthesis. wikipedia.orgrsc.orgorganicreactions.orglibretexts.orgmdpi.com

Ring Expansion/Contraction Strategies

Altering the size of an existing ring provides an alternative pathway to the cyclopentanone core.

Ring Expansion: Ring expansion of cyclobutane derivatives can lead to cyclopentanones. For example, the treatment of 1-alkanoyl-1-(p-tolylsulfanyl)cyclobutanes with a Lewis acid like aluminum(III) chloride can induce a rearrangement to yield 2-alkyl-2-(p-tolylsulfanyl)cyclopentanones. ugent.be Similarly, ring expansion of cyclopropyl (B3062369) ketones can also be a viable route. nih.gov The Dowd-Beckwith reaction, involving the ring expansion of cyclic ketones via alkoxy radicals, is another powerful method. researchgate.net

Ring Contraction: Conversely, ring contraction of cyclohexanone (B45756) derivatives can produce cyclopentane (B165970) rings. The Favorskii rearrangement of α-halocyclohexanones is a well-known example of a ring contraction reaction. wikipedia.orgresearchgate.net Another method involves the Wolff rearrangement of α-diazocyclohexanones, which proceeds through a ketene (B1206846) intermediate that can be trapped to form a cyclopentanecarboxylic acid derivative. rsc.orgthieme-connect.de

Introduction of the 3-Methylbutyl Side Chain

Once the cyclopentanone core is established or concurrently with its formation, the 3-methylbutyl (isopentyl) side chain must be introduced. This is typically achieved through nucleophilic addition or alkylation reactions.

Nucleophilic Addition to Cyclopentanone Derivatives

The carbonyl group of a cyclopentanone is an electrophilic site susceptible to attack by nucleophiles. masterorganicchemistry.comnptel.ac.in

Grignard and Organolithium Reagents: Organometallic reagents such as isopentylmagnesium bromide (a Grignard reagent) or isopentyllithium can add to the carbonyl carbon of cyclopentanone to form a tertiary alcohol. Subsequent oxidation would then be required to yield the desired ketone. It is important to note that direct addition of Grignard reagents to α,β-unsaturated ketones often results in 1,2-addition to the carbonyl group. libretexts.org

Gilman Reagents (Lithium Diorganocuprates): For α,β-unsaturated cyclopentenones, conjugate (1,4) addition is the preferred pathway for introducing the alkyl group. libretexts.org Lithium di(isopentyl)cuprate would add to the β-carbon of a cyclopentenone, such as 2-cyclopentenone, to generate the desired 2-(3-methylbutyl)cyclopentanone after protonation of the resulting enolate. libretexts.org

Alkylation Reactions

Alkylation of a pre-formed cyclopentanone enolate is a direct and widely used method for introducing an α-substituent. libretexts.orglibretexts.org

α-Alkylation of Cyclopentanone Enolates: Cyclopentanone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. libretexts.org This enolate can then react with an alkylating agent, such as 1-bromo-3-methylbutane (B150244), in an SN2 reaction to form 2-(3-methylbutyl)cyclopentan-1-one. libretexts.orglibretexts.org The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete enolate formation and prevent side reactions. libretexts.org A nickel-catalyzed method has also been developed for the α-alkylation of ketones at the more-hindered site. nih.gov

| Reaction | Reactants | Reagents | Product | Ref. |

| α-Alkylation | Cyclopentanone, 1-Bromo-3-methylbutane | 1. LDA; 2. Alkyl Halide | This compound | libretexts.orglibretexts.org |

| Conjugate Addition | 2-Cyclopentenone, Lithium di(isopentyl)cuprate | 1. R₂CuLi; 2. H₃O⁺ | This compound | libretexts.org |

Conjugate Addition Reactions (e.g., Michael Additions)

Conjugate addition reactions, particularly the Michael addition, represent a powerful and widely utilized method for the formation of carbon-carbon bonds, making them highly suitable for the synthesis of 2-substituted cyclopentanones. organicchemistrydata.orgmasterorganicchemistry.com This type of reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the context of synthesizing this compound, the key starting materials would be cyclopentenone (the Michael acceptor) and a suitable nucleophile that can deliver the 3-methylbutyl group.

The success of a conjugate addition is influenced by several factors, including the nature of the nucleophile, the electrophilicity of the α,β-unsaturated system, steric effects, and the reaction conditions. numberanalytics.com Common nucleophiles for this purpose include organocuprates (Gilman reagents), Grignard reagents in the presence of a copper catalyst, and enamines. masterorganicchemistry.comnumberanalytics.com Organocuprates, such as lithium di(3-methylbutyl)cuprate, are particularly effective for 1,4-additions to enones, often providing high yields and selectivity. organicchemistrydata.org While Grignard reagents typically favor 1,2-addition to the carbonyl group, their reactivity can be shifted towards 1,4-addition with the use of copper catalysts. masterorganicchemistry.compnas.org

The general mechanism of a Michael addition involves the nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated ketone, followed by protonation of the resulting enolate to yield the final product. masterorganicchemistry.com The choice of solvent and catalyst is critical in controlling the reaction's rate and selectivity. numberanalytics.com Polar aprotic solvents like THF are commonly employed. numberanalytics.com

Table 1: Factors Influencing Conjugate Addition Reactions

| Factor | Description | Impact on Reaction |

| Nucleophile | The species that donates an electron pair to the β-carbon of the enone. | The reactivity and steric bulk of the nucleophile affect the reaction rate and the potential for side reactions. numberanalytics.com |

| Electrophile (Michael Acceptor) | The α,β-unsaturated carbonyl compound, in this case, cyclopentenone. | Electron-withdrawing groups on the acceptor enhance its reactivity. numberanalytics.com |

| Catalyst | Substances that increase the rate of reaction without being consumed. | Can be used to control stereoselectivity and favor 1,4-addition over 1,2-addition, especially with Grignard reagents. pnas.orgnumberanalytics.com |

| Solvent | The medium in which the reaction is conducted. | Can influence the reactivity of the nucleophile and the stability of intermediates. numberanalytics.comacs.org |

Specific Total Synthesis Routes for this compound

While a direct, single-pot total synthesis of this compound from simple precursors might not be extensively documented under this specific name, the synthesis of analogous 2-alkylcyclopentanones provides a clear blueprint. The core of these syntheses often revolves around the conjugate addition of an appropriate organometallic reagent to cyclopentenone.

A general and effective protocol for the synthesis of a 2-alkylcyclopentanone, which can be adapted for this compound, is the copper-catalyzed conjugate addition of a Grignard reagent to cyclopentenone. pnas.org

A plausible synthetic sequence would be:

Preparation of the Grignard Reagent: The first step involves the preparation of the 3-methylbutylmagnesium bromide Grignard reagent. This is achieved by reacting 1-bromo-3-methylbutane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Copper-Catalyzed Conjugate Addition: In a separate reaction vessel, a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide-dimethyl sulfide (B99878) complex, is dissolved in an appropriate solvent like THF. Cyclopentenone is then added to this solution.

Reaction Execution: The prepared Grignard reagent is slowly added to the cyclopentenone/copper catalyst mixture at a low temperature, typically between -78 °C and 0 °C, to control the reaction's exothermicity and selectivity. pnas.org

Workup: After the reaction is complete, it is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride. This protonates the intermediate enolate to form the desired this compound.

Purification: The final product is then isolated and purified using standard laboratory techniques like extraction, followed by distillation or column chromatography.

The choice of catalyst and reaction conditions is paramount for achieving high yields and selectivity in the synthesis of 2-alkylcyclopentanones.

Catalyst Systems: For conjugate additions of Grignard reagents, copper-based catalysts are the most common and effective. pnas.org The use of chiral ferrocenyl diphosphine ligands in conjunction with copper has been shown to afford high enantioselectivities in the synthesis of chiral 2-substituted cyclopentanones. pnas.org This highlights the potential for asymmetric synthesis of this compound if a specific enantiomer is desired.

Reaction Conditions:

Temperature: Low temperatures are crucial to minimize side reactions, such as 1,2-addition and the formation of byproducts. pnas.org

Solvent: Anhydrous aprotic solvents like THF are essential to prevent the decomposition of the Grignard reagent and to facilitate the reaction. numberanalytics.com

Additives: In some cases, additives can be used to improve the reaction's efficiency and selectivity.

It is important to note that related compounds, such as 2-alkyl-2-cycloalken-1-ones, can be synthesized through the dehydration and isomerization of 2-(1-hydroxyalkyl)cycloalkan-1-ones in the presence of an acid and a platinum group metal catalyst. google.com This indicates alternative synthetic pathways that could potentially be adapted.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. colab.ws

The choice of solvent is a key consideration in green chemistry. While traditional syntheses often rely on volatile organic compounds (VOCs) like THF, greener alternatives are being explored. For conjugate addition reactions, the possibility of using more environmentally benign solvents or even solvent-free conditions is an area of active research. organic-chemistry.org For instance, some reactions can be carried out in water or ionic liquids. academie-sciences.fr Minimizing the total volume of solvent used is also a crucial aspect of reducing waste.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Addition reactions, such as the conjugate addition used to synthesize this compound, are inherently more atom-economical than substitution or elimination reactions, as they involve the combination of all reactant atoms into the product.

Chemical Reactivity and Transformation Pathways of 2 3 Methylbutyl Cyclopentan 1 One

Reactions at the Carbonyl Group

The carbonyl group (C=O) in 2-(3-Methylbutyl)cyclopentan-1-one is a key functional group that dictates much of its reactivity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Additions (e.g., Hydride Reductions, Organometallic Additions)

Nucleophilic addition is a fundamental reaction of ketones. Strong nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of an intermediate alkoxide, which is then typically protonated to yield an alcohol.

Hydride Reductions

The reduction of this compound with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), transforms the ketone into the corresponding secondary alcohol, 2-(3-Methylbutyl)cyclopentan-1-ol (B13076740). masterorganicchemistry.comvaia.com Since the starting ketone is chiral and the reduction creates a new stereocenter at the carbonyl carbon, a pair of diastereomers (cis and trans isomers) is typically formed. mnstate.edu The hydride can attack from either face of the planar carbonyl group. Attack from the face opposite to the bulky isobutyl group is generally favored, leading to the trans alcohol as the major product, although the exact ratio can depend on the specific reagent and reaction conditions. mnstate.edubldpharm.com

Organometallic Additions

Carbon-carbon bonds can be formed at the carbonyl carbon via the addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li). dalalinstitute.commasterorganicchemistry.comlibretexts.org These reagents act as potent carbon nucleophiles (carbanions), attacking the carbonyl carbon to form a tertiary alcohol after an acidic workup. byjus.comchemistrysteps.comlibretexts.orglibretexts.org For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) yields 1-methyl-2-(3-methylbutyl)cyclopentan-1-ol.

| Reaction Type | Reagent | Product(s) | Description |

|---|---|---|---|

| Hydride Reduction | 1. Sodium Borohydride (NaBH₄) 2. Methanol (CH₃OH) | cis- and trans-2-(3-Methylbutyl)cyclopentan-1-ol | Reduces the ketone to a secondary alcohol, forming a mixture of diastereomers. |

| Organometallic Addition | 1. Methylmagnesium Bromide (CH₃MgBr) 2. H₃O⁺ (workup) | 1-Methyl-2-(3-methylbutyl)cyclopentan-1-ol | Forms a tertiary alcohol through the creation of a new carbon-carbon bond. |

Condensation Reactions (e.g., Aldol (B89426) Condensations, Knoevenagel Condensations)

Condensation reactions involve an initial nucleophilic addition to the carbonyl group, followed by a dehydration step, ultimately forming a new carbon-carbon double bond.

Aldol Condensations

In a crossed or mixed aldol condensation, the enolate of this compound can react with an aldehyde that lacks alpha-hydrogens, such as benzaldehyde. libretexts.org This type of reaction, known as the Claisen-Schmidt condensation, is driven by the higher reactivity of aldehydes as electrophiles compared to ketones. wvu.edumnstate.edu The reaction is typically base-catalyzed, and the initial β-hydroxy ketone adduct readily dehydrates upon heating to yield a conjugated α,β-unsaturated ketone, which is a thermodynamically stable product. magritek.com

Knoevenagel Condensations

The Knoevenagel condensation is a variation of the aldol reaction where the nucleophile is generated from an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate. unifap.brasianpubs.org The reaction of this compound with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638) or triethylamine, results in a new C=C bond at the carbonyl carbon. arabjchem.orgresearchgate.net The product is a highly conjugated molecule.

| Reaction Type | Reactants | Catalyst | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | This compound + Benzaldehyde | Sodium Hydroxide (B78521) (NaOH) | α,β-Unsaturated Ketone (a chalcone (B49325) analogue) |

| Knoevenagel Condensation | This compound + Malononitrile | Piperidine | Ylidene derivative (e.g., 2-(2-(3-methylbutyl)cyclopentylidene)malononitrile) |

Oxidation Reactions

The ketone functional group can be oxidized, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester, or in the case of a cyclic ketone, a lactone (a cyclic ester). wikipedia.orgslideshare.net The reaction is typically carried out with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.com The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgjk-sci.com For this compound, the two potential migrating groups are the secondary carbon within the ring (C5) and the primary carbon of the isobutyl side chain (at C2). Due to the higher migratory aptitude of the secondary alkyl group, the ring carbon is expected to migrate, leading to the formation of a seven-membered lactone.

Reactions at the Alpha-Carbon

The carbon atoms adjacent to the carbonyl group (α-carbons) are reactive due to the acidity of their attached protons (α-hydrogens). Deprotonation of an α-hydrogen by a base generates a resonance-stabilized enolate ion, which is a powerful nucleophile. libretexts.org

Enolate Chemistry and Alkylation/Acylation Reactions

The formation of an enolate is a critical step that allows for the functionalization of the α-position. libretexts.org this compound is an unsymmetrical ketone with two different α-carbons (C2 and C5), allowing for the regioselective formation of two different enolates.

Kinetic Enolate: Formed by removing a proton from the less-substituted and sterically more accessible α-carbon (C5). This is typically achieved by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). libretexts.orgmasterorganicchemistry.comvaia.com

Thermodynamic Enolate: The more stable enolate, which has a more substituted double bond, is formed at the C2 position. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base (e.g., sodium ethoxide) or a strong base at higher temperatures. chemistrysteps.com

Once formed, these nucleophilic enolates can react with electrophiles like alkyl halides (alkylation) or acyl halides (acylation) in an SN2 reaction to form a new carbon-carbon bond at the α-position. organicchemistrytutor.comfiveable.meharvard.edu

| Enolate Type | Formation Conditions | Alkylation Product (with CH₃I) |

|---|---|---|

| Kinetic | LDA, THF, -78 °C | 2-(3-Methylbutyl)-5-methylcyclopentan-1-one |

| Thermodynamic | NaH, THF, Room Temp. | 2-(3-Methylbutyl)-2-methylcyclopentan-1-one |

Halogenation and Subsequent Transformations

Ketones can be halogenated at the α-position under either acidic or basic conditions. masterorganicchemistry.com Under acidic conditions, the reaction proceeds through an enol intermediate, and halogenation typically occurs at the more substituted α-carbon. libretexts.orglibretexts.org For this compound, treatment with bromine (Br₂) in acetic acid would likely yield 2-bromo-2-(3-methylbutyl)cyclopentan-1-one.

The resulting α-halo ketones are valuable synthetic intermediates.

Elimination: Treatment with a non-nucleophilic, hindered base like pyridine (B92270) can induce an E2 elimination of HBr, yielding an α,β-unsaturated ketone. libretexts.orglibretexts.org

Favorskii Rearrangement: In the presence of a strong base like sodium alkoxide, α-halo ketones that have an abstractable proton on the other α-carbon can undergo a ring-contraction known as the Favorskii rearrangement. nrochemistry.com This would transform the α-bromo-cyclopentanone derivative into a substituted cyclobutanecarboxylic acid ester.

The reactivity of this compound is primarily centered around the carbonyl group, the adjacent α-carbons, and the potential for the cyclopentanone (B42830) ring to undergo structural changes.

Electrophilic and Radical Reactions

Electrophilic Aromatic Substitution (if aromatic derivatives are considered)

This section is not directly applicable to this compound as the compound is aliphatic and does not possess an aromatic ring. Standard electrophilic aromatic substitution reactions are therefore not a feature of its direct reactivity. Transformation into an aromatic derivative would be a necessary prerequisite for such reactions to be considered.

Radical Functionalization Studies

The study of radical reactions provides a powerful avenue for C-C bond formation and functionalization. cornell.edu Radical chemistry, operating through single-electron mechanisms, offers reactivity patterns that are often complementary to traditional two-electron (polar) pathways. thieme-connect.de Radical reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.com

For a substrate like this compound, radical functionalization would likely target the C-H bonds. The stability of the resulting carbon-centered radical intermediate often dictates the regioselectivity of the reaction, with the general stability order being tertiary > secondary > primary. libretexts.org

While specific radical functionalization studies on this compound are not extensively documented in dedicated literature, its reactivity can be inferred from studies on similar cyclopentanone and alkane systems. Key potential radical reactions include:

Hydrogen Abstraction: A reactive radical species can abstract a hydrogen atom from the molecule. The most likely sites for abstraction would be the tertiary C-H bond on the isoamyl side chain or the secondary C-H bonds α to the carbonyl group, due to the stability of the resulting radicals.

Radical Halogenation: In the presence of a halogen (e.g., Br₂ or Cl₂) and an initiator like light or heat, selective halogenation can occur. Bromination is known to be highly selective for the most substituted carbon, which would favor the formation of a tertiary alkyl halide on the side chain. libretexts.org

Radical Addition: While the ketone itself is saturated, radical species can add to related unsaturated derivatives. For instance, if an α,β-unsaturated analogue were formed, the addition of a radical would proceed to generate a new, more stable radical intermediate. libretexts.org

The nature of the radical itself—whether it is electrophilic or nucleophilic—also governs its reactivity. libretexts.org For example, an electrophilic radical would preferentially react with electron-rich sites, a characteristic that can be tuned by the substituents on the radical species. libretexts.org

Table 1: Potential Radical Functionalization Reactions and Selectivity

| Reaction Type | Reagents & Conditions | Probable Major Product Site | Rationale |

| Radical Bromination | Br₂, hv (light) | Tertiary C-H on isoamyl group | Formation of the most stable tertiary radical intermediate. libretexts.org |

| Radical Chlorination | Cl₂, hv (light) | Mixture of secondary and tertiary C-H positions | Chlorination is less selective than bromination. libretexts.org |

| Hydrogen Abstraction | Radical Initiator (e.g., AIBN) | Tertiary C-H on isoamyl group | Highest radical stability. |

Rearrangement Reactions Involving the Cyclopentanone Skeleton

Rearrangement reactions modify the carbon skeleton of a molecule, often leading to complex and structurally diverse products. mvpsvktcollege.ac.in For this compound, such reactions would involve the reorganization of the five-membered ring. These transformations are typically promoted by the formation of an unstable intermediate, such as a carbocation or a related electron-deficient center, which triggers the migration of an adjacent group. mvpsvktcollege.ac.inresearchgate.net

One of the most relevant classes of rearrangement for this system is the semipinacol rearrangement . This process involves a 1,2-shift in a species with an electrophilic carbon center adjacent to an oxygen-containing carbon. researchgate.net For example, if the ketone were converted to a corresponding 1,2-diol and one hydroxyl group was subsequently removed to generate a carbocation, the adjacent carbon-carbon bond from the ring could migrate, leading to a ring-expanded cyclohexanone (B45756) derivative (a Wagner-Meerwein type of shift).

While specific studies detailing the rearrangement of this compound are limited, the general principles are well-established for related systems:

Ring Expansion: Acid-catalyzed reactions of related cyclobutanol (B46151) or cyclopentanol (B49286) derivatives can lead to ring expansion. For instance, the treatment of certain alkenylcyclobutanols with acid or metal catalysts can yield cyclopentanones. ugent.be A similar principle could be applied to expand the cyclopentanone ring to a cyclohexanone.

Transannular Rearrangements: In larger ring systems, rearrangements across the ring are possible, but they are less common for a relatively constrained cyclopentanone skeleton.

The migratory aptitude in such rearrangements generally follows the order: aryl > alkenyl > hydrogen > alkyl, although this can be influenced by steric and electronic factors within the specific molecule. researchgate.net

Mechanism-Based Studies of Key Transformations

Understanding the precise mechanisms of chemical transformations is crucial for controlling reaction outcomes. For this compound, this involves analyzing the transition states and the energetic profiles of its reactions.

Transition State Analysis

The transition state is the highest energy point on a reaction coordinate, representing the fleeting arrangement of atoms as they convert from reactants to products. iupac.org Its structure and energy determine the activation energy and, consequently, the rate of the reaction. wuxiapptec.comfossee.in Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transient structures. e3s-conferences.org

For reactions involving this compound, transition state analysis can provide key insights:

Stereoselectivity: In reactions creating a new stereocenter, such as the reduction of the ketone or an alkylation at the α-position, multiple stereoisomeric products are possible. By calculating the energies of the different diastereomeric transition states, one can predict which product will be favored. The lower energy transition state corresponds to the faster-forming, major product.

Reaction Pathways: When a reaction can proceed through multiple competing pathways (e.g., radical cyclization vs. S_N2' reaction), transition state modeling can identify the kinetically favored route by comparing the activation barriers of each path. e3s-conferences.org

Hammond's Postulate: This principle states that the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. wuxiapptec.compearson.com For a highly exothermic step, the transition state will be "early" and reactant-like. For a highly endothermic step, it will be "late" and product-like. This allows for qualitative predictions about transition state geometry.

Table 2: Application of Transition State Analysis to Potential Reactions

| Reaction Type | Information Gained from TS Analysis | Example Insight |

| Enolate Alkylation | Origin of stereoselectivity | Calculation of transition state energies for attack from the top or bottom face of the enolate can predict the major diastereomer. |

| Ring Expansion | Viability of competing pathways | Comparing the energy barrier for a 1,2-alkyl shift (rearrangement) versus a proton loss (elimination) can determine the likely product distribution. researchgate.net |

| Radical Abstraction | Regioselectivity | The activation energy for abstracting a hydrogen from the tertiary vs. a secondary position can be calculated to quantify the selectivity. libretexts.org |

Reaction Kinetics and Thermodynamics

Kinetics is the study of reaction rates, while thermodynamics describes the energy differences between reactants and products and the position of chemical equilibrium. youtube.comnist.gov

Thermodynamics: The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG°), which combines enthalpy (ΔH°, heat of reaction) and entropy (ΔS°, change in disorder). nist.gov

ΔG° = ΔH° - TΔS° A negative ΔG° indicates a spontaneous reaction that favors the products at equilibrium. For transformations of this compound, such as a ring expansion, calculating or estimating the relative thermodynamic stabilities of the reactant and the potential product (e.g., a cyclohexanone derivative) would indicate whether the rearrangement is favorable. Generally, six-membered rings are thermodynamically more stable than five-membered rings, suggesting a ring expansion could be favorable.

Kinetics: The rate of a reaction is governed by the Arrhenius equation:

k = A * e(-Ea/RT) where k is the rate constant, A is the pre-exponential factor (related to collision frequency and orientation), and Ea is the activation energy. wuxiapptec.com The activation energy is the energy barrier that must be overcome, which corresponds to the energy of the transition state. fossee.in

Kinetic studies on the reactions of this compound would involve measuring reaction rates under different conditions (e.g., temperature, concentration) to determine these parameters. For example, in a kinetic study of a radical functionalization, one could determine the relative rates of abstraction from different C-H bonds, providing quantitative data on selectivity. While specific kinetic data for this molecule is sparse, non-equilibrium thermodynamics provides a framework for relating reaction rates to chemical affinities. mdpi.com

Stereochemical Aspects and Enantioselective Synthesis of 2 3 Methylbutyl Cyclopentan 1 One

Chirality of 2-(3-Methylbutyl)cyclopentan-1-one

This compound is a chiral molecule. americanelements.com Chirality arises from the presence of a stereogenic center, also known as a chiral center, at the C2 position of the cyclopentanone (B42830) ring. This carbon atom is bonded to four different groups: a hydrogen atom, the carbonyl group (as part of the ring), the C1 carbon of the 3-methylbutyl side chain, and the C3 carbon of the cyclopentanone ring.

Due to this single chiral center, the molecule exists as a pair of non-superimposable mirror images called enantiomers. chemistryconnected.com These are designated as (R)-2-(3-methylbutyl)cyclopentan-1-one and (S)-2-(3-methylbutyl)cyclopentan-1-one, based on the Cahn-Ingold-Prelog priority rules. Enantiomers share identical physical properties such as boiling point, melting point, and solubility, but they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules, including biological receptors. chemistryconnected.com A 1:1 mixture of both enantiomers is known as a racemic mixture and is optically inactive. chemistryconnected.com The synthesis of a specific enantiomer is crucial for applications where only one form exhibits the desired biological or chemical activity.

Strategies for Diastereoselective Synthesis

Diastereoselective synthesis aims to produce one diastereomer preferentially over others when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. While this compound itself only has one stereocenter, diastereoselective strategies are fundamental in its synthesis from chiral precursors or in its subsequent reactions to form more complex molecules with multiple stereocenters.

In substrate-controlled reactions, the existing stereochemistry of the starting material directs the stereochemical outcome of a newly formed chiral center. This strategy is effective in both cyclization reactions to form the cyclopentanone ring and in addition reactions to a pre-existing cyclopentanone scaffold.

For instance, the cyclization of an acyclic precursor with a pre-existing stereocenter can lead to the diastereoselective formation of a substituted cyclopentanone. The steric and electronic properties of the directing group on the substrate guide the approach of the reacting species, favoring the formation of one diastereomer. Similarly, in reactions like electrophilic double bond desymmetrization followed by intramolecular enolate alkylation, complex bicyclic systems related to cyclopentanes can be synthesized with high diastereoselectivity. researchgate.net

Table 1: Examples of Substrate-Controlled Diastereoselective Reactions

| Reaction Type | Substrate Feature | Outcome | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Pre-existing stereocenter in acyclic precursor | Preferential formation of one diastereomer of the cyclic product | researchgate.net |

| Addition to Cyclopentenone | Chiral group on the cyclopentene (B43876) ring | Directs the approach of a nucleophile to one face of the double bond | nih.gov |

A chiral auxiliary is a chiral moiety that is temporarily attached to an achiral substrate. wikipedia.org It directs a subsequent chemical transformation to proceed with high diastereoselectivity. researchgate.net After the desired stereocenter has been created, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. wikipedia.orgresearchgate.net

In the context of synthesizing chiral cyclopentanones, an achiral cyclopentanone precursor could be derivatized with a chiral auxiliary. For example, forming a chiral enamine or imine using a chiral amine (like a proline derivative) can direct the diastereoselective alkylation at the α-position. Evans oxazolidinones are another widely used class of auxiliaries that can be attached to a carboxylic acid precursor, which is then used in reactions like diastereoselective alkylations or aldol (B89426) condensations before cyclization. wikipedia.orgresearchgate.net

Table 2: Common Chiral Auxiliaries in Diastereoselective Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms a conformationally rigid enolate, where the auxiliary sterically blocks one face from electrophilic attack. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |

| Camphorsultam | Diels-Alder reactions, Conjugate additions | The bulky camphor (B46023) skeleton effectively shields one face of the reactive functional group. researchgate.net | researchgate.net |

| (S)- or (R)-1-Amino-2-methoxymethyl-pyrrolidine (SAMP/RAMP) | Alkylation of ketones and aldehydes | Forms a chiral hydrazone whose metallated derivative is sterically biased for alkylation from one side. | wikipedia.org |

Advances in Enantioselective Synthesis of this compound and Related Chiral Cyclopentanones

Enantioselective synthesis focuses on the direct formation of a specific enantiomer from an achiral or racemic starting material, often employing chiral catalysts or reagents. libretexts.org Significant progress has been made in the enantioselective synthesis of chiral cyclopentanones, which are important structural motifs in many natural products and pharmaceuticals. rsc.org

Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. libretexts.org

Organocatalysis : This branch of catalysis uses small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of chiral cyclopentanones, proline and its derivatives are effective organocatalysts for intramolecular aldol reactions, leading to the formation of the five-membered ring with high enantioselectivity. Multicatalytic cascade reactions, combining a secondary amine catalyst (like a prolinol derivative) with an N-heterocyclic carbene (NHC) catalyst, can facilitate a formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes to produce highly functionalized cyclopentanones with excellent enantioselectivities. nih.gov

Metal-Catalyzed Asymmetric Transformations : Transition metal complexes incorporating chiral ligands are powerful catalysts for a wide range of enantioselective reactions.

Asymmetric Hydrogenation : Iridium-catalyzed double asymmetric hydrogenation of 2,5-dialkylienecyclopentanones has been developed to deliver chiral 2,5-disubstituted cyclopentanones with excellent yields and stereoselectivities (up to >99.9% ee). acs.org

Domino Reactions : A synergistic catalytic system using chiral-at-metal rhodium complexes and pyrrolidine (B122466) can effect a domino Michael/aldol reaction to create cyclopentanones with three contiguous stereocenters in high yields and enantioselectivities (up to 99% ee). nih.govfigshare.com

Cycloadditions : Rhodium-catalyzed [2+2+2] cycloadditions of diynes with alkynes can produce chiral, saddle-shaped molecules containing cyclopentanone-related ring systems with high enantiomeric ratios. nih.gov Similarly, dual Lewis acid-catalyzed [3+2] cycloadditions of cyclopropanes with ketenes can form cyclopentanones with excellent transfer of chirality. rsc.org

Table 3: Selected Asymmetric Catalytic Methods for Chiral Cyclopentanone Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Prolinol derivative / N-Heterocyclic Carbene | Multicatalytic Cascade | Forms α-hydroxycyclopentanones with three contiguous stereocenters and high enantioselectivity. nih.gov | nih.gov |

| Iridium / BiphPHOX ligand | Double Asymmetric Hydrogenation | Produces chiral 2,5-disubstituted cyclopentanones with excellent yields and stereoselectivities. acs.org | acs.org |

| Chiral Rhodium Complex / Pyrrolidine | Domino Michael/Aldol Reaction | Delivers tertiary α-hydroxylation-cyclopentanones with high ee and dr. nih.govfigshare.com | nih.govfigshare.com |

As mentioned in section 5.2.2, chiral auxiliaries are a robust tool for stereocontrol. sciencenet.cn In enantioselective synthesis, an auxiliary is used to introduce chirality into an achiral molecule, and after the stereodefining reaction, it is cleaved to reveal the enantiomerically enriched product. researchgate.net

The synthesis of an enantiomerically pure form of this compound could be envisioned starting from cyclopentanone. The ketone could be converted into a chiral enamine or hydrazone using a chiral auxiliary like SAMP or RAMP. Subsequent alkylation with a 3-methylbutyl halide would proceed with high facial selectivity, directed by the bulky auxiliary. Finally, removal of the auxiliary would yield the desired (R)- or (S)-enantiomer of the target molecule. This classic approach remains valuable, especially for large-scale synthesis where catalysts might be too expensive or sensitive. sciencenet.cn The use of chiral oxazolidinone auxiliaries attached to a suitable precursor is also a powerful and widely applied strategy for the stereoselective construction of chiral building blocks. researchgate.net

Biocatalytic Transformations for Enantiopure Intermediates

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. nih.gov For the synthesis of enantiopure this compound, a key strategy involves the enzymatic reduction of a prochiral precursor, or the resolution of a chiral intermediate. One of the most effective biocatalytic methods for producing chiral alcohols, which can then be converted to the desired ketone, is the asymmetric reduction of ketones catalyzed by ketoreductases (KREDs). researchgate.net

A plausible synthetic route to an enantiopure intermediate for this compound could involve the asymmetric reduction of 2-(3-methylbutyl)cyclopent-2-en-1-one. The enzyme, a ketoreductase, would selectively reduce the ketone functionality to a hydroxyl group, creating a chiral center. The resulting enantiomerically enriched allylic alcohol can then be further transformed into the desired enantiomer of this compound through stereospecific hydrogenation of the double bond and subsequent oxidation of the alcohol.

Table 1: Hypothetical Biocatalytic Reduction of 2-(3-Methylbutyl)cyclopent-2-en-1-one

| Entry | Ketoreductase (KRED) | Co-factor Regeneration System | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | KRED-NADH-110 | Glucose/GDH | (R)-2-(3-Methylbutyl)cyclopent-2-en-1-ol | >99 | 98 |

| 2 | KRED-P1-B02 | Isopropanol (B130326)/ADH | (S)-2-(3-Methylbutyl)cyclopent-2-en-1-ol | 98 | 96 |

| 3 | KRED-P2-C01 | Formate/FDH | (R)-2-(3-Methylbutyl)cyclopent-2-en-1-ol | 95 | >99 |

| 4 | KRED-P3-H08 | Isopropanol/ADH | (S)-2-(3-Methylbutyl)cyclopent-2-en-1-ol | >99 | 92 |

This table presents hypothetical data based on typical results observed in the biocatalytic reduction of cyclic enones.

The data illustrates that by selecting an appropriate ketoreductase, it is theoretically possible to synthesize either the (R)- or (S)-enantiomer of the allylic alcohol with high conversion and enantiomeric excess. The use of a co-factor regeneration system, such as glucose and glucose dehydrogenase (GDH) for NADH-dependent KREDs or isopropanol and an alcohol dehydrogenase (ADH) for NADPH-dependent KREDs, is crucial for the economic viability of the process on a larger scale.

Resolution of Racemic this compound

The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is a widely employed strategy for obtaining enantiopure compounds. york.ac.uk Biocatalytic kinetic resolution is a particularly attractive method due to the high enantioselectivity of enzymes. rsc.org

Kinetic Resolution via Enzymatic Transesterification

A common approach for the kinetic resolution of chiral ketones involves their conversion to a corresponding chiral alcohol, followed by enantioselective acylation catalyzed by a lipase (B570770). In the case of this compound, the racemic ketone would first be reduced to the corresponding racemic alcohol, 2-(3-methylbutyl)cyclopentan-1-ol (B13076740). This racemic alcohol mixture can then be subjected to a kinetic resolution using a lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor, like vinyl acetate.

The lipase will selectively acylate one enantiomer of the alcohol at a much faster rate than the other. For instance, if the lipase preferentially acylates the (R)-alcohol, the reaction mixture will be enriched in the (R)-acetate and the unreacted (S)-alcohol. These two compounds, having different functional groups, can then be readily separated by standard chromatographic techniques. Subsequent hydrolysis of the separated (R)-acetate would yield the enantiopure (R)-alcohol. Finally, oxidation of the separated (S)- and (R)-alcohols would provide the corresponding enantiopure (S)- and (R)-2-(3-methylbutyl)cyclopentan-1-one.

Table 2: Hypothetical Lipase-Catalyzed Kinetic Resolution of (±)-2-(3-Methylbutyl)cyclopentan-1-ol

| Entry | Lipase | Acyl Donor | Unreacted Alcohol Enantiomer | ee (%) of Unreacted Alcohol | Acylated Alcohol Enantiomer | ee (%) of Acylated Alcohol | Conversion (%) |

| 1 | Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | (S)-Alcohol | >99 | (R)-Acetate | 95 | 52 |

| 2 | Pseudomonas cepacia Lipase (Amano PS) | Isopropenyl Acetate | (R)-Alcohol | 98 | (S)-Acetate | >99 | 49 |

| 3 | Candida rugosa Lipase | Ethyl Acetate | (S)-Alcohol | 92 | (R)-Acetate | 96 | 51 |

| 4 | Mucor miehei Lipase | Acetic Anhydride | (R)-Alcohol | 95 | (S)-Acetate | 98 | 50 |

This table presents hypothetical data based on typical results for the kinetic resolution of cyclic alcohols.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (typically >100) are desirable to achieve high enantiomeric excess for both the unreacted substrate and the product at approximately 50% conversion. The hypothetical data in the table showcases the potential for achieving high enantiopurity for both enantiomers of 2-(3-methylbutyl)cyclopentan-1-ol through this method.

Synthesis and Reactivity of Functionalized 2 3 Methylbutyl Cyclopentan 1 One Derivatives

Synthesis of Alkylated and Arylated Derivatives

The introduction of alkyl and aryl groups at the C2 position of the cyclopentanone (B42830) ring is a key strategy for creating structural diversity. The alkylation of 2-alkylcyclopentanones can result in the formation of both 2,5-dialkyl and 2,2-dialkyl derivatives. scribd.com The regioselectivity of this reaction is highly dependent on the reaction conditions, which can be tailored to favor either kinetic or thermodynamic control. scribd.com

For instance, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate at the less substituted C5 position, leading to 2,5-disubstituted products upon reaction with an alkyl halide. Conversely, thermodynamic conditions, often involving a weaker base at higher temperatures, allow for equilibration to the more stable enolate at the C2 position, resulting in 2,2-disubstituted cyclopentanones.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the α-arylation of ketones. organic-chemistry.org This method can be applied to 2-(3-methylbutyl)cyclopentan-1-one to introduce a variety of aryl groups. The reaction typically involves the formation of a palladium enolate intermediate, which then undergoes reductive elimination with an aryl halide to form the C-C bond. organic-chemistry.org The choice of phosphine (B1218219) ligand is crucial for the efficiency and selectivity of the arylation process. organic-chemistry.org For example, bulky, electron-rich phosphine ligands have been shown to be effective in promoting the α-arylation of a wide range of ketones with aryl chlorides, bromides, and tosylates. organic-chemistry.org Three-component reactions involving arynes also offer a pathway for arylation. sioc-journal.cn

| Derivative Type | Reagents and Conditions | Key Features |

| 2-Alkyl-2-(3-methylbutyl)cyclopentan-1-one | 1. Strong base (e.g., LDA), -78°C2. Alkyl halide (R-X) | Kinetically controlled alkylation at the C2 position. |

| 2,5-Dialkyl-(3-methylbutyl)cyclopentan-1-one | 1. Weaker base (e.g., NaH), room temp.2. Alkyl halide (R-X) | Thermodynamically controlled alkylation at the C5 position. scribd.com |

| 2-Aryl-2-(3-methylbutyl)cyclopentan-1-one | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base, aryl halide (Ar-X) | Palladium-catalyzed α-arylation of the ketone. organic-chemistry.org |

| 2,2-Diaryl-1,3-dithianes (precursors to diaryl ketones) | Pd catalyst, MN(SiMe₃)₂ base, aryl bromide | Reversed-polarity synthesis via dithiane intermediates. nih.gov |

Functionalization of the Cyclopentanone Ring (e.g., Hydroxylation, Halogenation)

Direct functionalization of the cyclopentanone ring introduces key reactive handles for further synthetic transformations.

Hydroxylation: The oxidation of 2-alkylcyclopentanones can lead to the formation of lactones through a Baeyer-Villiger-type oxidation. ppor.az For example, the oxidation of 2-pentylcyclopentanone (B1204629) with hydrogen peroxide in the presence of a molybdenum catalyst can yield the corresponding δ-lactone. ppor.az Another approach involves the oxidation of silyl (B83357) enol ethers of the cyclopentanone with reagents like m-chloroperoxybenzoic acid (mCPBA) to afford α-hydroxy ketones. The synthesis of 3-alkyl-2-hydroxy-2-cyclopenten-1-ones can be achieved through the acid-catalyzed rearrangement of 2,3-epoxy-2-alkylcyclopentanones. taltech.ee

Halogenation: The halogenation of alkenes is a well-established reaction that can be applied to the enol or enolate form of this compound to introduce a halogen atom at the α-position. masterorganicchemistry.comlibretexts.org The reaction of the cyclopentanone with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid or base catalyst can provide the corresponding α-halo-ketone. pressbooks.pub These halogenated derivatives are versatile intermediates for nucleophilic substitution and elimination reactions. For instance, treatment of an alkene with bromine or chlorine in an inert solvent results in the formation of vicinal dihalides. masterorganicchemistry.comlibretexts.org When water is used as a solvent, halohydrins are formed. masterorganicchemistry.com

| Functionalization | Reagents and Conditions | Product Type |

| Hydroxylation (Baeyer-Villiger) | Hydrogen peroxide, Molybdenum catalyst | δ-Lactone |

| α-Hydroxylation | 1. Base (e.g., LDA)2. MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | α-Hydroxyketone |

| α-Halogenation | N-halosuccinimide (NCS, NBS), acid or base catalyst | α-Haloketone |

| Halohydrin Formation | Br₂ or Cl₂, H₂O | Vicinal halohydrin masterorganicchemistry.com |

Synthesis of Heteroatom-Containing Derivatives (e.g., Amines, Ethers, Esters)

The introduction of nitrogen, oxygen, and sulfur atoms into the this compound framework opens up a vast area of chemical space, leading to derivatives with potential biological activity. google.comgoogle.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.net

Nitrogen-Containing Derivatives: Reductive amination of the ketone provides a direct route to cyclopentylamines. The reaction of this compound with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields the corresponding secondary or tertiary amine. Another important class of nitrogen-containing heterocycles are pyrazoles, triazoles, and pyridines, which can often be synthesized from dicarbonyl precursors or through cycloaddition reactions. nih.govmdpi.com For instance, a 1,3-dicarbonyl derivative of the parent compound could be reacted with hydrazine (B178648) to form a pyrazole (B372694) ring.

Oxygen-Containing Derivatives: Ethers can be synthesized via the Williamson ether synthesis, where the corresponding cyclopentanol (B49286) is treated with a strong base followed by an alkyl halide. Esters can be formed through various methods, including the Baeyer-Villiger oxidation of the ketone to a lactone (a cyclic ester) as mentioned previously. ppor.az Alternatively, reduction of the ketone to an alcohol, followed by esterification with a carboxylic acid or its derivative, yields the desired ester.

Sulfur-Containing Derivatives: Thiolation of the cyclopentanone can be achieved by reacting the corresponding enolate with a sulfur electrophile. For example, reaction with diphenyl disulfide (PhSSPh) would yield an α-phenylthio ketone. Sulfur-containing heterocycles like thiazoles and thiophenes are also important targets. nih.govarkat-usa.orgresearchgate.netnih.govrsc.org The reaction of an α-haloketone derivative with a thioamide, for instance, is a common method for the synthesis of thiazoles (Hantzsch synthesis).

| Heteroatom | Derivative Type | Synthetic Approach |

| Nitrogen | Cyclopentylamine | Reductive amination of the ketone. |

| Nitrogen | Pyrazole | Reaction of a 1,3-dicarbonyl derivative with hydrazine. |

| Oxygen | Cyclopentyl ether | Williamson ether synthesis from the corresponding alcohol. |

| Oxygen | Cyclopentyl ester | Esterification of the corresponding alcohol. |

| Sulfur | α-Thioether | Reaction of the enolate with a sulfur electrophile (e.g., PhSSPh). |

| Sulfur | Thiazole | Hantzsch synthesis from an α-haloketone and a thioamide. |

Derivatization at the 3-Methylbutyl Side Chain

While the cyclopentanone ring offers numerous sites for functionalization, the 3-methylbutyl side chain can also be modified, although this is often more challenging due to the unactivated C-H bonds. google.com

One potential strategy involves free-radical halogenation, which would preferentially occur at the tertiary carbon of the isobutyl group, leading to a halogenated side chain. This halogenated derivative could then undergo nucleophilic substitution or elimination reactions to introduce a variety of functional groups.

Another approach could involve microbial or enzymatic hydroxylation. researchgate.net Certain microorganisms possess enzymes capable of selectively hydroxylating unactivated C-H bonds, which could provide a route to side-chain hydroxylated derivatives. Mild oxidative cyclization of an isopentenyl side-chain can also lead to the formation of a dihydrofuran ring. rsc.org

| Derivatization | Method | Potential Product |

| Halogenation | Free-radical halogenation (e.g., with NBS, light) | Halogenated side chain (preferentially at the tertiary carbon). |

| Hydroxylation | Enzymatic hydroxylation | Hydroxylated side chain. researchgate.net |

| Oxidative Cyclization | Mild aerial oxidation | Dihydrofuran ring formation from an isopentenyl precursor. rsc.org |

Applications of Derivatives as Synthetic Intermediates

The functionalized derivatives of this compound are valuable intermediates in organic synthesis, particularly in the construction of complex molecules and natural products. researchgate.netnih.govresearchgate.net

The introduction of various functional groups allows these derivatives to participate in a wide range of C-C and C-heteroatom bond-forming reactions. For example, α-haloketones can be used in the synthesis of more complex ring systems through intramolecular alkylation or as precursors for organometallic reagents.

Hydroxylated derivatives can serve as chiral building blocks after resolution or asymmetric synthesis. taltech.ee The lactones formed via Baeyer-Villiger oxidation are important precursors for the synthesis of various natural products and biologically active compounds.

Nitrogen- and sulfur-containing heterocyclic derivatives are of particular interest in medicinal chemistry, as these motifs are present in a large number of pharmaceuticals. google.com The ability to synthesize a library of such derivatives from a common starting material like this compound is a powerful strategy in drug discovery. The total synthesis of complex natural products like hyperforin (B191548) has utilized a 2-methylcyclopent-2-en-1-one starting material, highlighting the utility of this structural class in building complex molecular architectures. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 3 Methylbutyl Cyclopentan 1 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical first step in structural elucidation, providing a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass to within a few parts per million (ppm). This level of precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula.

For 2-(3-Methylbutyl)cyclopentan-1-one, the expected molecular formula is C₁₀H₁₈O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a value that matches this theoretical mass with minimal error, confirming the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O |

| Calculated Exact Mass ([M+H]⁺) | 155.14304 |

| Hypothetical Observed Mass ([M+H]⁺) | 155.14301 |

| Mass Error (ppm) | -0.19 |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC) for Full Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. While 1D ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, 2D NMR experiments are required to piece the structure together.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the spin systems of the cyclopentanone (B42830) ring and the isobutyl side chain, showing, for example, the correlation between the proton at C2 and the adjacent CH₂ group in the ring and the side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for connecting the different spin systems identified by COSY. It detects longer-range couplings (typically 2-4 bonds) between protons and carbons. Key HMBC correlations would be observed from the protons on the CH₂ group of the side chain (adjacent to the ring) to the carbonyl carbon (C1) and the methine carbon (C2) of the cyclopentanone ring, definitively linking the side chain to the ring at the C2 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this chiral molecule, NOESY is essential for determining the relative stereochemistry. It can reveal the spatial relationship between the proton at the chiral center (C2) and the protons on the cyclopentanone ring, helping to define the preferred conformation of the isobutyl side chain relative to the ring.

| Position | Hypothetical ¹H δ (ppm), Multiplicity | Hypothetical ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| 1 | - | ~220.0 (C=O) | - |

| 2 | ~2.2 (m) | ~48.0 (CH) | C1, C3, C5, C1' |

| 3 | ~1.7, ~1.9 (m) | ~30.0 (CH₂) | C1, C2, C4, C5 |

| 4 | ~1.6 (m) | ~21.0 (CH₂) | C3, C5 |

| 5 | ~2.1, ~2.3 (m) | ~38.0 (CH₂) | C1, C2, C3, C4 |

| 1' | ~1.3, ~1.5 (m) | ~39.0 (CH₂) | C2, C2', C3' |

| 2' | ~1.2 (m) | ~28.0 (CH₂) | C1', C3', C4' |

| 3' | ~1.6 (m) | ~26.0 (CH) | C1', C2', C4' |

| 4' | ~0.9 (d) | ~22.5 (CH₃) | C2', C3' |

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. The most prominent feature in the FT-IR spectrum of this compound would be a very strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For a five-membered ring ketone, this band is typically found at a higher frequency (~1740-1750 cm⁻¹) compared to an open-chain or six-membered ring ketone. Additional bands in the 2850-3000 cm⁻¹ region would confirm the presence of aliphatic C-H bonds.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is more sensitive to non-polar, symmetric bonds. While the C=O stretch would be visible, it is typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations would also be clearly observable.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | FT-IR / Raman | 2850 - 3000 | Strong / Strong |

| C=O Stretch | FT-IR | ~1745 | Very Strong |

| C=O Stretch | Raman | ~1745 | Weak-Medium |

| C-H Bend | FT-IR / Raman | 1350 - 1470 | Medium |

Chiral Chromatography (e.g., GC-MS, HPLC with Chiral Stationary Phases) for Enantiomeric Excess Determination

The carbon atom at position 2 of the cyclopentanone ring is a stereocenter, meaning this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images called enantiomers ((R) and (S)). Chiral chromatography is the definitive technique for separating these enantiomers and determining the optical purity of a sample. heraldopenaccess.usgcms.cz

This is achieved by using a chromatographic column that contains a chiral stationary phase (CSP). chromatographyonline.com The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different retention times.

Chiral Gas Chromatography (GC): Often used for volatile compounds, a capillary GC column with a CSP (e.g., derivatized cyclodextrins) can effectively separate the (R) and (S) enantiomers. wisc.edu

Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a CSP is also widely used and offers a broad range of phase chemistries for method development.

By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100. This value is a crucial measure of the success of an asymmetric synthesis or chiral resolution process.

| Enantiomer | Hypothetical Retention Time (min) | Hypothetical Peak Area |

|---|---|---|

| (R)-enantiomer | 12.5 | 95000 |

| (S)-enantiomer | 13.8 | 5000 |

| Calculated Enantiomeric Excess (e.e.) | 90% |

X-ray Crystallography of Derivatives for Absolute Configuration Determination

While NMR can determine the relative arrangement of atoms, it cannot establish the absolute configuration of a chiral molecule (i.e., distinguish the R enantiomer from the S). Single-crystal X-ray crystallography is the gold standard for this purpose. d-nb.infospringernature.com

Since this compound is a liquid at room temperature americanelements.com, it cannot be analyzed directly. Therefore, it must be converted into a suitable solid, crystalline derivative. This is typically achieved by reacting the ketone with a chiral reagent of known absolute configuration (a chiral auxiliary) or a reagent containing a heavy atom.

Derivatization: The ketone could be reacted with a chiral hydrazine (B178648) to form a crystalline hydrazone, or reduced to the corresponding alcohol and esterified with a chiral carboxylic acid.

X-ray Diffraction Analysis: A single crystal of the derivative is irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise three-dimensional arrangement of all atoms.

Absolute Configuration Assignment: Because the absolute configuration of the incorporated chiral auxiliary is already known, the configuration of the stereocenter at C2 of the original ketone can be definitively assigned. Alternatively, if a heavy atom (e.g., bromine or iodine) is incorporated, anomalous dispersion effects can be used to determine the absolute structure directly. chem-soc.si

This technique provides the most unambiguous and complete structural information, anchoring the relative stereochemistry determined by NMR to the absolute R/S configuration.

Role of 2 3 Methylbutyl Cyclopentan 1 One in Complex Organic Synthesis

As a Chiral Building Block in Natural Product Synthesis

The enantioselective synthesis of natural products relies heavily on the availability of chiral building blocks that can introduce stereocenters in a controlled manner. Substituted cyclopentanones are paramount in this regard, particularly in the synthesis of prostaglandins (B1171923) and related eicosanoids, which are potent lipid-mediating compounds with a wide range of physiological effects.

While direct examples of the incorporation of 2-(3-methylbutyl)cyclopentan-1-one into a completed natural product total synthesis are not extensively documented in readily available literature, the strategic importance of analogous 2-alkyl-cyclopentanone and cyclopentenone synthons is well-established. For instance, the total synthesis of Prostaglandin (B15479496) E1 (PGE1) has been achieved through methods that utilize a tandem 1,4-addition-aldol reaction with cyclopenten-3,5-dione monoacetals. scispace.com This key step constructs a densely functionalized cyclopentanone (B42830) core, where an alkyl group is installed at the future C2 position of the prostaglandin skeleton. scispace.com